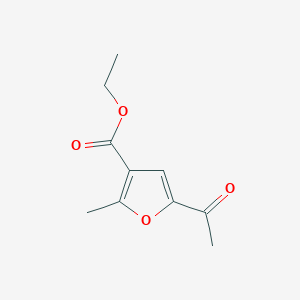
Ethyl 5-acetyl-2-methylfuran-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-acetyl-2-methylfuran-3-carboxylate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 5-acetyl-2-methylfuran-3-carboxylate is a compound of significant interest in the realm of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is a furan derivative characterized by the presence of an acetyl group and an ethoxycarbonyl group. Its molecular structure allows it to participate in various biochemical reactions, making it a versatile compound in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction can lead to either activation or inhibition of enzymatic activity, influencing metabolic pathways significantly.
- Cell Signaling Modulation : this compound can modulate various cell signaling pathways. It affects gene expression by altering the activity of transcription factors, which can lead to changes in cellular metabolism and proliferation.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. It appears to inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This action may be beneficial in treating conditions characterized by chronic inflammation .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as a natural preservative or therapeutic agent .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Escherichia coli | 150 µg/mL |
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, this compound was tested in a murine model of acute inflammation. The compound was administered at doses ranging from 10 to 50 mg/kg body weight. Results showed a dose-dependent reduction in paw edema, indicating significant anti-inflammatory effects .
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 20 |
| 25 | 35 |
| 50 | 50 |
Pharmacokinetics
Pharmacokinetic studies reveal that this compound is well absorbed through the gastrointestinal tract, with bioavailability affected by its lipophilicity. The compound exhibits a half-life that supports sustained biological activity, making it suitable for therapeutic applications .
Propriétés
IUPAC Name |
ethyl 5-acetyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)8-5-9(6(2)11)14-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCIKNIQRBSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















